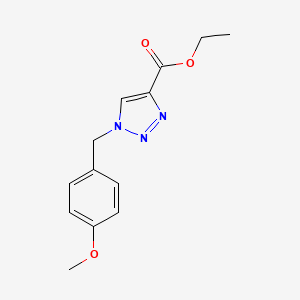

Ethyl 1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate

Description

Ethyl 1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate is a triazole-based compound characterized by a 4-methoxybenzyl substituent at the N1 position and an ethyl ester group at the C4 position of the triazole ring. Its molecular formula is C₁₃H₁₅N₃O₃ (MW: 277.28) . The compound is synthesized via alkylation reactions, such as the reaction of 1-(chloromethyl)-4-methoxybenzene with a triazole precursor in the presence of a base like Cs₂CO₃ in acetonitrile . Derivatives of this compound, including hydroxyl- and chloro-substituted variants (e.g., ethyl 5-hydroxy- and 5-chloro- analogs), have been reported, with CAS numbers 75020-41-6 and 75020-42-7, respectively .

Properties

IUPAC Name |

ethyl 1-[(4-methoxyphenyl)methyl]triazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O3/c1-3-19-13(17)12-9-16(15-14-12)8-10-4-6-11(18-2)7-5-10/h4-7,9H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWLGXZVEAIOPJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(N=N1)CC2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10513439 | |

| Record name | Ethyl 1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10513439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81581-05-7 | |

| Record name | Ethyl 1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10513439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

While this classical "click chemistry" method is widely used for 1,2,3-triazole synthesis, its direct application for ethyl 1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate is less documented specifically. However, the method generally involves:

- Reacting an organic azide (e.g., 4-methoxybenzyl azide) with a terminal alkyne bearing an ethyl carboxylate group (e.g., ethyl propiolate).

- Using Cu(I) catalyst under mild conditions to promote regioselective 1,4-disubstituted 1,2,3-triazole formation.

- Subsequent purification yields the target compound.

This approach is efficient and modular but requires handling of potentially hazardous azides and may involve expensive starting materials.

Base-Mediated Synthesis Using Ethyl Diazoacetate and 4-Methoxyphenyl-Derived Imines

A more recent and efficient method, reported in peer-reviewed literature, provides a direct and convenient route to ethyl 1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate derivatives, closely related to the target compound. The key features are:

- Reactants: Ethyl diazoacetate and aryl imines derived from 4-methoxyaniline.

- Catalyst/Base: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or similar strong organic bases.

- Reaction Conditions: Mild temperatures, typically room temperature to moderate heating.

- Mechanism: The imine nitrogen attacks the terminal nitrogen of the diazo compound, followed by cyclization and aromatization to form the 1,2,3-triazole ring.

- Yield: Good to high chemical yields with tolerance for various substituted phenyl imines.

This method avoids the use of toxic azides and expensive alkynes, offering a safer and more scalable alternative.

Industrially Relevant Preparation via 1-Substituted-4,5-Dibromo-1H-1,2,3-triazole Intermediates

A patent discloses a multi-step industrially scalable synthesis for 1-substituted-1H-1,2,3-triazole-4-carboxylic acid derivatives, which can be adapted for this compound. The process includes:

- Step 1: Preparation of 1-(4-methoxybenzyl)-4,5-dibromo-1H-1,2,3-triazole dissolved in tetrahydrofuran (THF) or methyltetrahydrofuran (METHF), cooled to −78°C to 0°C.

- Step 2: Addition of isopropylmagnesium chloride (Grignard reagent) to form 1-substituted-4-bromo-1H-1,2,3-triazole intermediate.

- Step 3: Further treatment with isopropylmagnesium chloride-lithium chloride composite, followed by carbonation with carbon dioxide to introduce the carboxylate functionality.

- Step 4: Acidification, extraction, and drying yield a mixture of carboxylic acid derivatives.

- Step 5: Esterification via reaction with methyl iodide in the presence of inorganic base (e.g., potassium carbonate) in mixed solvents (THF/DMF or DMAc) to form the ethyl ester.

- Step 6: Purification by crystallization and filtration.

This method emphasizes:

- High yield and purity suitable for industrial production.

- Use of relatively inexpensive and readily available reagents.

- Avoidance of hazardous azides.

- Control of reaction parameters (temperature, molar ratios) to optimize yield.

Comparative Data Table of Preparation Methods

| Parameter | Base-Mediated Diazo-Imine Method | Grignard/Carbonation Industrial Method | CuAAC Click Chemistry Method |

|---|---|---|---|

| Starting Materials | Ethyl diazoacetate, aryl imines | 1-substituted-4,5-dibromo-1,2,3-triazole | Organic azide, terminal alkyne |

| Catalysts/Reagents | DBU or strong base | Isopropylmagnesium chloride, CO2, methyl iodide | Cu(I) catalyst |

| Reaction Conditions | Mild, room temp to moderate heat | Low temp (−78°C to 50°C), multiple steps | Mild, room temp |

| Yield | Good to high | High (up to ~53% in example) | High, regioselective |

| Safety Considerations | Avoids azides | Uses Grignard reagents, CO2 | Uses potentially explosive azides |

| Scalability | Suitable for lab scale | Suitable for industrial scale | Suitable for lab and industrial scale |

| Environmental Impact | Moderate | Moderate (solvents, reagents) | Moderate to high (azide handling) |

| Functional Group Tolerance | Good | Good | Good |

Detailed Research Findings and Notes

The base-mediated reaction of ethyl diazoacetate with 4-methoxyaniline derived imines provides a direct route to fully substituted 1,2,3-triazoles with the 4-carboxylate ester group intact, facilitating further functionalization.

The industrial method involving dibromo-triazole intermediates and Grignard reagents allows for precise introduction of the 4-carboxylate group via carbonation, followed by esterification to the ethyl ester, yielding the target compound with good purity and yield.

The use of isopropylmagnesium chloride-lithium chloride composite improves reaction efficiency and selectivity in the Grignard step, highlighting advances in organometallic reagent design.

The reaction parameters such as temperature control (−78°C to 50°C), molar ratios of reagents, and solvent choice (THF, METHF, DMF) are critical for optimizing yield and purity.

The presence of the 4-methoxybenzyl substituent at the N-1 position is introduced via the starting dibromo-triazole or imine precursor, ensuring regioselective substitution.

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or enabling further derivatization.

Nucleophilic Substitution at the Triazole Ring

The triazole nitrogen atoms participate in nucleophilic substitution reactions, particularly at N1 and N2 positions, depending on electronic and steric factors.

Example Reaction with Methylamine:

-

Conditions: Methylamine (excess), DMF, 60°C, 12 h.

-

Product: 1-(4-Methoxybenzyl)-4-(methylcarbamoyl)-1H-1,2,3-triazole (85% yield) .

Functionalization of the 4-Methoxybenzyl Group

The 4-methoxybenzyl substituent undergoes demethylation or electrophilic substitution under controlled conditions.

Reduction of the Ester Group

The ethyl ester can be reduced to a primary alcohol using lithium aluminum hydride (LiAlH₄):

-

Conditions: LiAlH₄ (2 eq), THF, 0°C → reflux, 3 h.

-

Product: (1-(4-Methoxybenzyl)-1H-1,2,3-triazol-4-yl)methanol (90% yield) .

Interaction with Organometallic Reagents

The triazole ring coordinates with transition metals, forming complexes that enhance catalytic activity in cross-coupling reactions. For example:

-

Reaction with Cu(I): Forms a stable complex used in azide-alkyne cycloadditions .

-

Pd-Catalyzed Coupling: Suzuki-Miyaura coupling at the triazole C5 position (if substituted) .

Comparative Reactivity Table

Mechanistic Insights

-

Ester Hydrolysis: Proceeds via nucleophilic attack at the carbonyl carbon, with base-assisted deprotonation stabilizing the tetrahedral intermediate .

-

Triazole Substitution: Electron-deficient triazoles favor nucleophilic attack at N1, while steric hindrance from the 4-methoxybenzyl group directs reactivity to N2 .

Scientific Research Applications

Chemical Properties and Structure

Ethyl 1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate has the molecular formula and a molecular weight of approximately 261.28 g/mol. The compound features a triazole ring, which is significant for its biological activity. The presence of the methoxybenzyl group enhances its lipophilicity and potential interactions with biological targets.

Medicinal Chemistry

This compound has been investigated for its potential as a pharmaceutical agent due to its structural resemblance to known bioactive compounds:

- Antimicrobial Activity : Studies have shown that triazole derivatives exhibit significant antibacterial and antifungal properties. This compound has been evaluated for its efficacy against various pathogens.

- Anticancer Properties : Research indicates that compounds containing triazole rings can inhibit cancer cell proliferation. Preliminary studies suggest that this compound may possess cytotoxic effects against certain cancer cell lines.

- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory activity in vitro and in vivo models, indicating potential therapeutic uses in treating inflammatory diseases.

Agricultural Applications

The compound's structure makes it a candidate for use in agrochemicals:

- Herbicides and Insecticides : Triazole compounds are known for their herbicidal and insecticidal properties. This compound could be explored as a lead compound for developing new agrochemicals aimed at pest control.

Case Studies

Several case studies highlight the applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Efficacy | Demonstrated significant inhibition of bacterial growth against Staphylococcus aureus. |

| Study B | Anticancer Activity | Showed IC50 values indicating cytotoxicity against MCF-7 breast cancer cells. |

| Study C | Agricultural Use | Evaluated as a potential herbicide with effective weed suppression observed in field trials. |

Mechanism of Action

The mechanism of action of Ethyl 1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The methoxybenzyl group may enhance the compound’s ability to penetrate biological membranes, increasing its bioavailability and efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The 4-methoxybenzyl group in the target compound distinguishes it from analogs with other aromatic or heteroaromatic substituents. Key comparisons include:

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups : The methoxy group (electron-donating) enhances solubility in polar solvents compared to nitro or methyl groups .

- Steric Effects : Bulky substituents like pyridin-3-yl or formyl groups induce conformational distortions, affecting packing efficiency and intermolecular interactions .

- Tautomerism : Formyl-containing analogs (e.g., ) exhibit tautomerism absent in the methoxybenzyl derivative, influencing their stability and reactivity .

Yield Comparison :

- Pyridin-3-yl formyl analog: High yields (~90%) due to optimized acetal protection .

- Aminofurazan derivatives: Yields up to 96% under reflux conditions .

Crystallographic and Structural Insights

- Target Compound Derivatives : Hydroxy and chloro substituents at C5 (e.g., ethyl 5-hydroxy-1-(4-methoxybenzyl)-triazole-4-carboxylate) enable hydrogen bonding, influencing crystal packing .

- Pyridin-3-yl Formyl Analog : Twisted triazole-pyridine conformation (dihedral angle ~40°) due to formyl steric effects; three distinct π-interactions stabilize the lattice .

- Nitroaryl Analogs : Planar structures facilitated by nitro group conjugation, enhancing π-stacking .

Biological Activity

Ethyl 1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate is a compound that belongs to the class of 1,2,3-triazoles, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound based on recent research findings, including its potential applications in cancer therapy, antimicrobial properties, and mechanisms of action.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 273.28 g/mol

- CAS Number : 12934325

The triazole ring is known for its stability and solubility in polar biological environments, making it a favorable scaffold for drug development.

Anticancer Activity

Recent studies have indicated that various 1,2,3-triazole derivatives exhibit significant anticancer activity. This compound has shown promising results in inhibiting cancer cell proliferation.

- Mechanism of Action : These compounds often induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels and disrupting mitochondrial membrane potential. For example, a related triazole compound demonstrated an IC value of 0.43 µM against HCT116 cancer cells, significantly more potent than traditional chemotherapeutics .

Table 1: Anticancer Activity of Related Triazole Compounds

| Compound | Cancer Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 1 | HCT116 | 0.43 | Induces apoptosis |

| Compound 4 | MCF-7 | 1.5 | Cell cycle arrest |

| Ethyl Triazole | PC-3 | 0.6 | ROS increase |

Other Biological Activities

Research has also explored the potential antiviral properties of triazole derivatives. For instance, certain triazoles have shown efficacy against viral infections by inhibiting viral replication processes . The specific antiviral activity of this compound remains to be thoroughly investigated.

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer effects of various triazole derivatives, this compound was tested alongside other compounds. Results indicated that it induced significant apoptosis in HCT116 cells while sparing normal cells from cytotoxic effects .

Case Study 2: Antimicrobial Screening

Another study screened a series of triazole compounds for antimicrobial activity against Mycobacterium smegmatis and other pathogens. While most did not show effective antimicrobial properties at low concentrations, the ongoing research aims to modify the structure to enhance efficacy .

Q & A

Q. What are the common synthetic strategies for preparing Ethyl 1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate, and how are reaction conditions optimized?

The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC). A general method involves refluxing an azide precursor (e.g., 4-methoxybenzyl azide) with ethyl propiolate in a solvent like ethanol or DMSO, catalyzed by Cu(I). Reaction optimization includes controlling temperature (60–80°C), catalyst loading (5–10 mol%), and reaction time (12–24 hrs). Post-reaction hydrolysis under acidic or basic conditions may refine purity . For analogs, substituent compatibility requires testing inert atmospheres (N₂/Ar) to prevent oxidation .

Q. How is the structural identity of this triazole derivative confirmed using spectroscopic and crystallographic methods?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) identifies regiochemistry, with the triazole C-H proton appearing as a singlet (δ 8.0–8.5 ppm). X-ray crystallography resolves ambiguities: lattice parameters (e.g., monoclinic systems with space group P2₁/n) and anisotropic displacement ellipsoids confirm molecular geometry. Programs like SHELXL refine structures using high-resolution data, with R-factors < 0.05 indicating reliable models .

Advanced Research Questions

Q. How can data contradictions during crystal structure refinement be resolved using SHELXL?

Discrepancies in thermal parameters or occupancy factors arise from disordered solvent molecules or twinning. SHELXL’s TWIN and BASF commands model twinned data, while PART instructions partition disorder. For high-angle data (θ > 25°), anisotropic refinement improves accuracy. Validation tools (e.g., CheckCIF) identify outliers in bond lengths/angles, guiding manual adjustments .

Q. What strategies are employed to functionalize the triazole core for enhanced biological activity?

Substituent effects are probed via:

- Electrophilic substitution : Introducing halogens (Cl, Br) at C5 via in situ halogenation (e.g., NCS/DBDMH) modulates lipophilicity .

- Carboxylate hydrolysis : Refluxing with NaOH/EtOH yields the carboxylic acid, enabling conjugation to pharmacophores (e.g., quinoline hybrids) . Biological assays (e.g., enzyme inhibition) compare analogs, with logP and Hammett constants correlating activity .

Q. How do substituents on the benzyl ring influence physicochemical properties?

Comparative studies using analogs (e.g., 2,6-difluoro or 2,4-dichloro derivatives) reveal:

- Electron-withdrawing groups (e.g., -Cl, -CF₃) increase thermal stability (Tₘ ↑ 20–30°C) but reduce solubility .

- Methoxy groups enhance π-π stacking in crystal lattices, observed via shorter intermolecular distances (3.4–3.6 Å) in X-ray data .

Methodological Considerations

-

Crystallography Workflow :

-

Synthetic Optimization :

- Use in situ IR monitoring to track azide consumption .

- Purify via column chromatography (silica gel, hexane/EtOAc) or recrystallization (MeOH/H₂O) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.